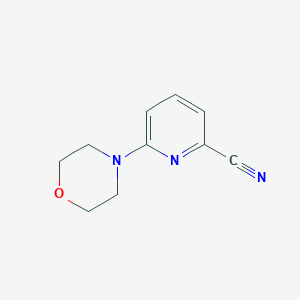
4-(2-Chlorophenyl)butan-2-one
Übersicht
Beschreibung
“4-(2-Chlorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 180.631 . This compound is also known by other names such as “3-Buten-2-one, 4-(2-chlorophenyl)-”, “o-Chlorobenzalacetone”, “4-(2-Chlorophenyl)-but-3-en-2-one”, “(o-Chlorobenzylidene)acetone”, and "2-Chloro-benzalacetone" .
Physical And Chemical Properties Analysis
“4-(2-Chlorophenyl)butan-2-one” has a density of 1.1±0.1 g/cm3, a boiling point of 257.7±15.0 °C at 760 mmHg, and a flash point of 134.4±11.5 °C . It has a molar refractivity of 50.0±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 164.3±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Reductive Arylation
In organic synthesis, “4-(2-Chlorophenyl)butan-2-one” can be used in the reductive arylation of electron-deficient olefins . This process is a key step in the synthesis of various organic compounds.
Spectroscopic Characterization
The compound is used in spectroscopic characterization studies . Understanding the spectroscopic properties of “4-(2-Chlorophenyl)butan-2-one” can provide valuable insights into its structure and reactivity.
Preparation of Benzalacetone
“4-(2-Chlorophenyl)butan-2-one” can be prepared by the reduction of the corresponding benzalacetone . This method provides an efficient route to this useful compound.
Decarbonylation Reactions
The compound can also be used in decarbonylation reactions . In these reactions, a carbonyl group is removed from the molecule, leading to the formation of a new compound.
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODZQCDPJUFKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595034 | |
| Record name | 4-(2-Chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3506-72-7 | |
| Record name | 4-(2-Chlorophenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)



![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)
![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)

![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)
![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)
![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)

![2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid](/img/structure/B1342235.png)
![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)